molecular formula C₁₉H₉D₃₃BrN B1141764 Hexadecyltrimethylammonium Bromide-d33 CAS No. 347841-42-3

Hexadecyltrimethylammonium Bromide-d33

Cat. No.: B1141764
CAS No.: 347841-42-3
M. Wt: 397.65
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyltrimethylammonium Bromide-d33, also known as cetyltrimethylammonium bromide-d33, is a deuterated form of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in a range of biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d33 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of hexadecyltrimethylammonium bromide involves the reaction of hexadecylamine with methyl bromide in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyltrimethylammonium Bromide-d33 is extensively used in scientific research due to its surfactant properties. Some key applications include:

Mechanism of Action

The primary mechanism of action of hexadecyltrimethylammonium bromide-d33 involves its ability to disrupt cell membranes due to its surfactant nature. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in the extraction of nucleic acids and in antimicrobial applications .

Comparison with Similar Compounds

Hexadecyltrimethylammonium Bromide-d33 is often compared with other cationic surfactants such as:

This compound is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-NKQDAPHUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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